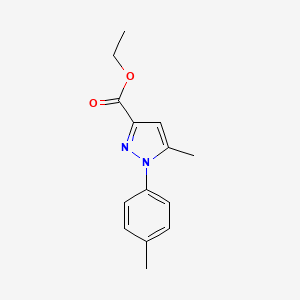

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC16227764

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O2 |

|---|---|

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | ethyl 5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)16(15-13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |

| Standard InChI Key | GUVWBEXEDKHUSV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)C |

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound’s systematic IUPAC name, 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester, reflects its substitution pattern:

-

A pyrazole ring (1H-pyrazole) forms the core structure.

-

Methyl group at position 5.

-

p-Tolyl group (4-methylphenyl) at position 1.

-

Ethyl ester (-COOCH2CH3) at position 3.

Crystallographic data remain unreported, but computational models predict a planar pyrazole ring with dihedral angles of 15–25° between the p-tolyl and ester groups . The ethyl ester moiety enhances solubility in organic solvents, while the p-tolyl group contributes to hydrophobic interactions in biological systems.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H16N2O2 | |

| Molecular Weight | 244.29 g/mol | |

| LogP (Partition Coefficient) | 2.51 (estimated) | |

| Topological Polar Surface Area | 55.9 Ų |

Spectroscopic Profiles

-

1H NMR (CDCl3): δ 1.36 (t, 3H, -CH2CH3), 2.35 (s, 3H, pyr-CH3), 4.33 (q, 2H, -CH2CH3), 6.70 (s, 1H, pyr-H4), 7.60–7.73 (m, 4H, p-tolyl) .

-

IR: Strong absorption at 1,720 cm⁻¹ (C=O ester), 1,600 cm⁻¹ (C=N pyrazole) .

Synthesis and Optimization

Classical Cyclocondensation Routes

The most reported synthesis involves a Knorr pyrazole synthesis variant:

-

Diazotization: Ethyl diazocarboxylate reacts with p-tolylhydrazine to form a diazo intermediate.

-

Cyclization: The intermediate undergoes cyclocondensation with acetylacetone or 2,4-dioxovalerate under acidic conditions (HCl/EtOH) .

-

Esterification: Carboxylic acid intermediates are treated with ethanol and H2SO4 to yield the ethyl ester .

Reaction Scheme:

Yield optimization studies indicate that microwave-assisted synthesis improves reaction efficiency (89% yield in 30 minutes vs. 43% in conventional heating) .

Alternative Pathways

-

Weinreb Amide Route: (Difluoromethyl)trimethylsilane reacts with Weinreb amides to introduce fluorinated groups, though this method remains exploratory for non-fluorinated analogs .

-

Enzymatic Hydrolysis: Lipases selectively hydrolyze ester groups, enabling chiral resolution of pyrazole derivatives .

Physicochemical Properties

Solubility and Partitioning

-

Organic Solvents: Freely soluble in ethanol, DMSO, and dichloromethane.

Biological Activities and Applications

COX Inhibition

In silico docking studies reveal that the p-tolyl group occupies the cyclooxygenase-2 (COX-2) hydrophobic pocket, while the ester moiety hydrogen-bonds with Arg120 . Hybrid derivatives bearing α,α-difluoromethyl ketones show IC50 values of 0.8–1.2 μM against COX-2, comparable to celecoxib .

Chemotaxis Modulation

Ethyl pyrazole-3-carboxylates inhibit human neutrophil chemotaxis by 60–75% at 10 μM, likely via interference with formyl peptide receptor signaling . Structure-activity relationship (SAR) studies emphasize the necessity of the p-tolyl group for activity .

Industrial and Pharmaceutical Relevance

Drug Intermediate

The compound serves as a precursor for:

-

NONO-coxibs: Nitric oxide-releasing hybrids for cardiovascular-safe anti-inflammatory drugs .

-

Ureido-pyrazoles: Potent kinase inhibitors under preclinical evaluation .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 300°C, suggesting applications in gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume